2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite
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Overview
Description
2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite is a chemical compound that consists of 24 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure, which includes a pyrrolidinone ring and a phosphite ester group.
Preparation Methods
The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethanol with dipropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite involves its interaction with molecular targets through its phosphite group. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. The pyrrolidinone ring may also contribute to its activity by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite include:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Known for its use in pharmaceutical research and as a reference standard.
(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: Studied for its potential biological activity and applications in organic synthesis.
Phosphorous acid, 2-(2-oxo-1-pyrrolidinyl)ethyl dipropyl ester: Similar in structure and used in similar applications.
The uniqueness of this compound lies in its specific combination of a pyrrolidinone ring and a phosphite ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89784-17-8 |
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Molecular Formula |
C12H24NO4P |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl dipropyl phosphite |
InChI |
InChI=1S/C12H24NO4P/c1-3-9-15-18(16-10-4-2)17-11-8-13-7-5-6-12(13)14/h3-11H2,1-2H3 |
InChI Key |
NAOJHTOOCNIAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OCCC)OCCN1CCCC1=O |
Origin of Product |
United States |
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